BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Analysis & Physicochemical
Properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-(1-Aminobutyl)aniline
Cat. No.: B12066159
Get Quote
\ J

The molecule consists of a benzene ring substituted at the 3-position (meta) with a primary
amino group, and at the 1-position with a 1-aminobutyl chain.[1] This creates a chiral center at
the benzylic position (

).[1]
Key Structural Features:

¢ Chirality: The benzylic carbon is a stereocenter.[1] Enantiopure forms (R or S) are often
required for biological activity, necessitating asymmetric synthesis or resolution.[1]

¢ Dual Amine Functionality:

o -Amino Group (Aliphatic):
.[1] Highly basic, nucleophilic, and sterically hindered by the propyl chain.[1]

o Aniline Amino Group (Aromatic):

.[1] Less basic, nucleophilic but prone to oxidation; participates in conjugation with the
ring.[1]
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» Hydrophobic Tail: The

-propyl chain provides lipophilicity (

), facilitating membrane permeability and hydrophobic interactions within protein binding

sites.[1]

Table 1: Physicochemical Profile

Value

Property

(Predicted/Experimental)

Significance

Molecular Formula

Core scaffold composition

Fragment-based drug

Molecular Weight 164.25 g/mol ) )
discovery (FBDD) compliant
CAS Number 133332-55-5 Unique identifier (Racemate)
Boiling Point ~296.6°C High thermal stability
_ Liquid at room temperature
Density 1.014 g/cm3 ]
(typically)
Protonated at physiological pH
pKa (Aliphatic) ~9.5 o P .y 9 P
(cationic interaction)
Neutral at physiological pH (H-
pKa (Aromatic) ~4.0 Py J PH (

bond donor/acceptor)

Topological Polar Surface Area  52.0 A2

Good oral bioavailability
predictor (<140 A?)

Synthetic Pathways and Manufacturing

The synthesis of 1-(3-aminophenyl)butan-1-amine must address two challenges: the

construction of the C-N bond at the benzylic position and the preservation of the aromatic

amine.[1]

Method A: Reductive Amination (Racemic Route)
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This is the standard industrial route for bulk intermediate production.[1]

e Precursor: 1-(3-Nitrophenyl)butan-1-one (obtained via Friedel-Crafts acylation of
nitrobenzene or nitration of butyrophenone).[1]

e Reductive Amination: Reaction with ammonia/ammonium acetate and a reducing agent (e.qg.,

or

).[1]

o Reduction: If starting from the nitro-ketone, catalytic hydrogenation simultaneously reduces
the ketone imine and the nitro group.[1]

Method B: Asymmetric Synthesis (Enantioselective)

For pharmaceutical applications requiring high enantiomeric excess (

)-[1]

Ellman Auxiliaries: Condensation of 3-nitrobutyrophenone with (R)-tert-butanesulfinamide.[1]

Diastereoselective Reduction: Reduction of the resulting sulfinylimine using

(or L-Selectride for opposite stereochemistry).[1]

Deprotection: Acidic hydrolysis removes the sulfinyl group to yield the chiral amine.[1]

Nitro Reduction: Final reduction of the nitro group to the aniline.[1]

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Amine/Auxiliary 1. Asymmetric Red.

Condensation Intermediate Imine 2.NitroRed. 1-(3-aminophenyl)
(Sulfinyl or Alkyl) o butan-1-amine

3-Nitrobenzaldehyde Oxidation

+ Propyl Grignard

1-(3-nitrophenyl)
butan-1-amine

Click to download full resolution via product page
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Caption: Retrosynthetic breakdown showing the conversion of nitro-ketone precursors to the
target diamine via asymmetric imine reduction.

Reactivity Profile & Chemo-Selectivity[1]
The distinct

values of the two amine groups allow for orthogonal functionalization without the need for
protecting groups in many cases.[1]

e Scenario 1: Electrophilic Attack at pH < 5[1]
o The aliphatic amine is protonated (

) and unreactive.[1]

o The aromatic amine remains neutral and nucleophilic.[1]
o Result: Selective acylation or alkylation of the aniline.[1]
e Scenario 2: Electrophilic Attack at pH > 10 (or with excess base)[1]
o Both amines are deprotonated.[1]
o The aliphatic amine is significantly more nucleophilic due to higher basicity and

character.[1]

o Result: Selective functionalization of the benzylic amine.[1]

Experimental Protocol: Selective N-Acetylation of the Aliphatic Amine To demonstrate the
higher nucleophilicity of the benzylic position.[1]

Dissolution: Dissolve 1.0 eq of 1-(3-aminophenyl)butan-1-amine in DCM at 0°C.

Base: Add 1.1 eq of Triethylamine (TEA).

Addition: Add 1.0 eq of Acetic Anhydride dropwise over 30 mins.

Quench: Wash with water.
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e Outcome: >90% vyield of N-(1-(3-aminophenyl)butyl)acetamide. The aniline remains free.[1]

Pharmaceutical Applications
This scaffold is a "privileged structure” in drug design, particularly for:
» Kinase Inhibitors: The aniline nitrogen often forms hydrogen bonds with the hinge region of

kinases (e.g., ATP binding site), while the benzylic propyl group occupies the hydrophobic
"gatekeeper" pocket or solvent-exposed regions.[1]

e GPCR Ligands: Used in the synthesis of ligands for serotonin (5-HT) and dopamine
receptors.[1] The distance between the aromatic ring and the basic nitrogen mimics
endogenous neurotransmitters.[1]

e PROTAC Linkers: The diamine serves as a rigid yet functionalizable connector between an
E3 ligase ligand and a protein of interest (POI) ligand.[1]

Diagram 2: Pharmacophore Mapping

1-(3-aminophenyl)
butan-1-amine

Hinge Binding /Salt Bridge

Chiral Center
(Stereoselectivity)

Propyl Chain
(Hydrophobic Pocket)

Aromatic Amine
(H-Bond Donor/Acceptor)

Benzylic Amine
(lonic Interaction)

Click to download full resolution via product page

Caption: Pharmacophore mapping illustrating how different structural motifs of the scaffold
contribute to drug-target binding interactions.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
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» Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
» Sensitization: Potential skin sensitizer due to the aniline moiety.[1]

Handling Protocol:

o PPE: Nitrile gloves, chemical safety goggles, and face shield.[1]

o Storage: Store under inert gas (Argon/Nitrogen). Aniline derivatives oxidize (darken) upon
exposure to air.[1] Keep refrigerated (2-8°C).

o Spill Response: Neutralize with weak acid (citric acid) before disposal, as the substance is
caustic.[1]
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Challenges. Royal Society of Chemistry.[1] (Context for physicochemical properties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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